molecular formula C10H14N2O4 B2876443 2,7-Dihydroxyoctahydro-5h,10h-dipyrrolo[1,2-a:1',2'-d]pyrazine-5,10-dione CAS No. 94292-34-9

2,7-Dihydroxyoctahydro-5h,10h-dipyrrolo[1,2-a:1',2'-d]pyrazine-5,10-dione

Cat. No.: B2876443
CAS No.: 94292-34-9
M. Wt: 226.232
InChI Key: KQGWDKDNHSCHDL-UHFFFAOYSA-N
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Description

“2,7-Dihydroxyoctahydro-5h,10h-dipyrrolo[1,2-a:1’,2’-d]pyrazine-5,10-dione” is a chemical compound with the molecular formula C10H14N2O4 . It is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole ring and a pyrazine ring . The molecular weight is 226.229 Da .


Physical and Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3, a boiling point of 525.9±50.0 °C at 760 mmHg, and a flash point of 271.9±30.1 °C . It has 6 H bond acceptors, 2 H bond donors, and no freely rotating bonds .

Scientific Research Applications

Application in Organic Thin Film Transistors (OTFTs)

Conjugated polymers based on dipyrrolopyrazinedione, such as PPzDPDP-BT and PPzDPDP-TT, have been developed for use in organic thin film transistors (OTFTs). These polymers exhibit ambipolar transport with notable hole and electron mobility, alongside high current on-to-off ratios, demonstrating their potential in electronic device applications (Hong et al., 2013).

Role in Organic Solar Cells

Dipyrrolopyrazinedione-based small molecules have been synthesized for use as non-fullerene acceptors in bulk heterojunction organic solar cells. These molecules, such as DPDV and DPEV, have shown to be effective in enhancing photophysical and electrochemical properties, leading to improved power conversion efficiency in solar cells (Sivakumar et al., 2020).

N-Type Semiconductor Applications

New n-type small molecule semiconductors containing dipyrrolopyrazinedione have been synthesized for application in n-channel organic thin film transistors (OTFTs). These compounds have demonstrated significant electron mobilities, highlighting their potential in semiconductor technologies (Hong et al., 2013).

Synthesis and Characterization Studies

Research has been conducted on the synthesis and characterization of various derivatives of dipyrrolopyrazinedione. These studies provide a foundation for understanding the chemical properties and potential applications of these compounds in various fields, including material science and pharmaceuticals (Oresic et al., 2001).

Exploration in Photophysical Properties

Studies have explored the thermochromic and photochromic properties of pyrrole systems involving dipyrrolopyrazinedione. Such properties are crucial in the development of materials with responsive optical characteristics, useful in various technological applications (Brittain et al., 1982).

Fluoride Ion Sensing

Dipyrrolyl derivatives with electron-withdrawing groups, based on dipyrrolopyrazinedione, have been synthesized for fluoride ion sensing. These compounds exhibit significant changes in color and electrochemical properties upon fluoride ion binding, suggesting their potential in chemical sensing applications (Ghosh et al., 2004).

Safety and Hazards

The safety data sheet for a similar compound, octahydro-5H,10H-dipyrrolo[1,2-a:1’,2’-d]pyrazine-5,10-dione, indicates that it is harmful if swallowed and causes serious eye damage . It is also toxic to aquatic life with long-lasting effects .

Properties

IUPAC Name

5,11-dihydroxy-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c13-5-1-7-9(15)12-4-6(14)2-8(12)10(16)11(7)3-5/h5-8,13-14H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGWDKDNHSCHDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN2C1C(=O)N3CC(CC3C2=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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